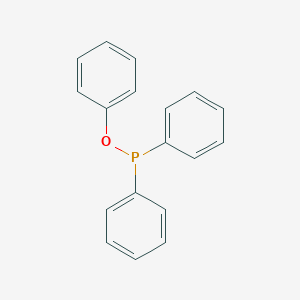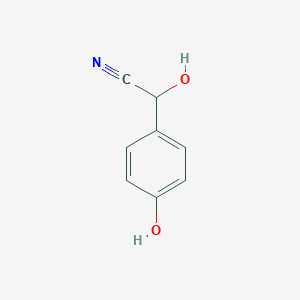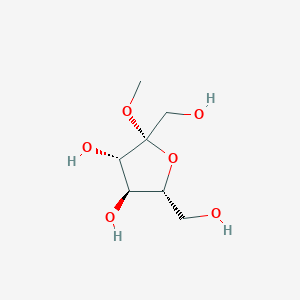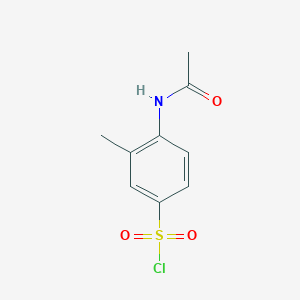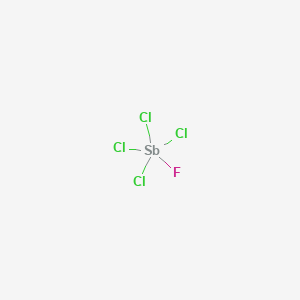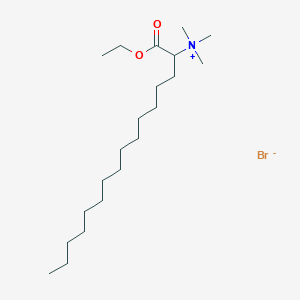
Septonex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Septonex is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that can be synthesized using a specific method.
Mécanisme D'action
The mechanism of action of Septonex is not fully understood. However, it is believed that Septonex works by disrupting the cell membrane of microorganisms. This disruption leads to the death of the microorganism. Septonex has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Effets Biochimiques Et Physiologiques
Septonex has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in vitro. Septonex has also been found to have a protective effect on the liver and kidneys. It has been shown to reduce the levels of liver enzymes and improve kidney function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Septonex has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Septonex is also stable and has a long shelf life. However, Septonex has some limitations for lab experiments. It is not water-soluble, which makes it difficult to work with in aqueous solutions. Septonex is also relatively expensive compared to other antimicrobial compounds.
Orientations Futures
There are several future directions for Septonex research. One direction is to study its potential use in drug delivery systems. Septonex has been found to have a high affinity for certain types of cancer cells, which makes it a promising candidate for targeted drug delivery. Another direction is to study its potential use in combination with other antimicrobial compounds. Septonex has been found to have a synergistic effect when combined with certain antibiotics. Finally, further studies are needed to understand the mechanism of action of Septonex fully.
Conclusion:
Septonex is a synthetic compound that has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties, potential use in cancer research, and drug delivery systems. Septonex has several advantages for lab experiments, including its stability and long shelf life. However, it also has some limitations, including its water-insolubility and relatively high cost. Further research is needed to fully understand the mechanism of action of Septonex and explore its potential applications.
Méthodes De Synthèse
Septonex can be synthesized using a specific method. The synthesis method involves the reaction of two chemical compounds, which results in the formation of Septonex. The chemical compounds used in the synthesis method are readily available, and the process is relatively simple. The synthesis method has been optimized, and the yield of Septonex has been improved.
Applications De Recherche Scientifique
Septonex has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties, and it has shown promising results. Septonex has been found to be effective against a range of microorganisms, including bacteria and fungi. It has also been studied for its potential use in cancer research. Septonex has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in drug delivery systems.
Propriétés
Numéro CAS |
10567-02-9 |
|---|---|
Nom du produit |
Septonex |
Formule moléculaire |
C21H44BrNO2 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C21H44NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
FXQJFHYFOGHZTB-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
Pictogrammes |
Irritant |
Synonymes |
Septonex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



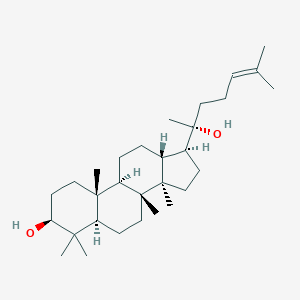
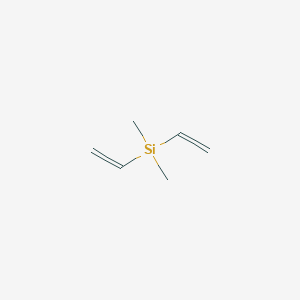

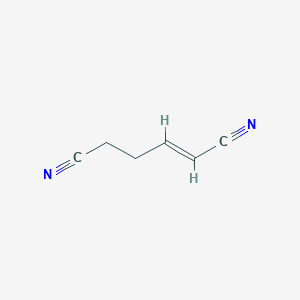
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
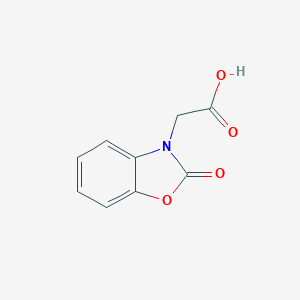
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
